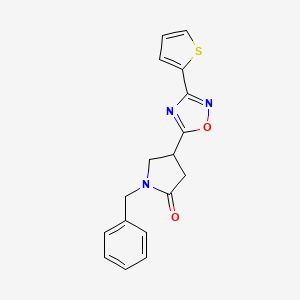

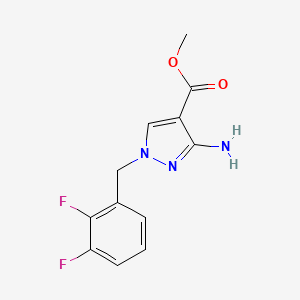

![molecular formula C18H22N4O4S3 B2638591 Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-76-0](/img/structure/B2638591.png)

Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For example, the key intermediate (Z)-N-(3-(2-acetamido-1-(ethoxyimino)-2-oxoethyl)-1,2,4-thiadiazol-5-yl)pivalamide was easily isolated from (Z/E)-N-(3-(2-acetamido-1-(ethoxyimino)-2-oxoethyl)-1,2,4-thiadiazol-5-yl)pivalamide .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be analyzed using various techniques. For instance, the structure of a similar compound was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with strong bases to form ring cleavage and become stable as acids are added to them .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various techniques. For instance, the molecular weight of a similar compound, 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide, is 222.245 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been employed in the synthesis of various heterocyclic compounds. For instance, its reaction with ethyl acetoacetate results in the formation of a hydrazone derivative, which is further utilized to synthesize fused heterocyclic systems (Wardaman, 2000).

Antitumor Evaluation

This compound serves as a precursor for synthesizing diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have shown significant antitumor activities in vitro, indicating their potential in cancer research (Shams et al., 2010).

Antimicrobial Activities

The compound has been used in synthesizing various heterocyclic systems with antimicrobial properties. For example, its reaction with lauroyl isothiocyanate led to compounds with confirmed antimicrobial activity, highlighting its use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Anti-Rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, presenting a new avenue for anti-rheumatic drug development (Sherif & Hosny, 2014).

Glutaminase Inhibition

Analogues of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase. This research has implications in understanding the therapeutic potential of glutaminase inhibition (Shukla et al., 2012).

Polyfunctional Substitution and Antimicrobial Activity

The compound also finds application in the synthesis of polyfunctionally substituted heterocyclic compounds with evaluated antimicrobial and surface activities (El-Sayed et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S3/c1-4-26-16(25)13-11-7-5-6-8-12(11)28-15(13)20-14(24)9(2)27-18-22-21-17(29-18)19-10(3)23/h9H,4-8H2,1-3H3,(H,20,24)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWBBXPJPVXXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

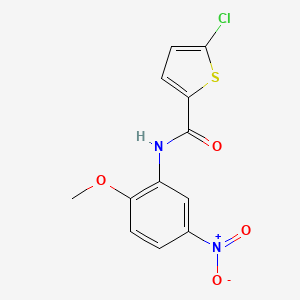

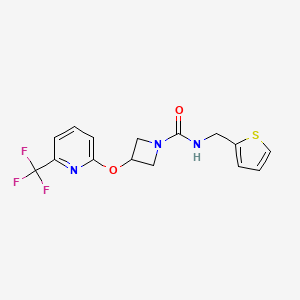

![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)

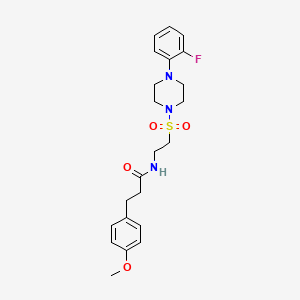

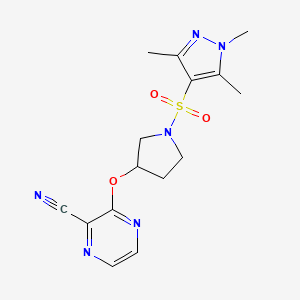

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)

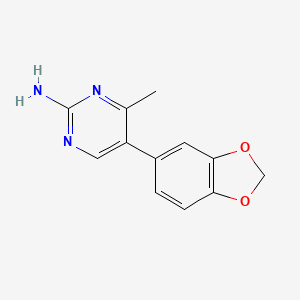

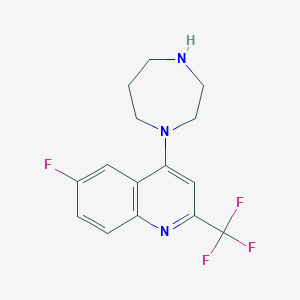

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)